Cas no 60-25-3 (Hexamethonium chloride)

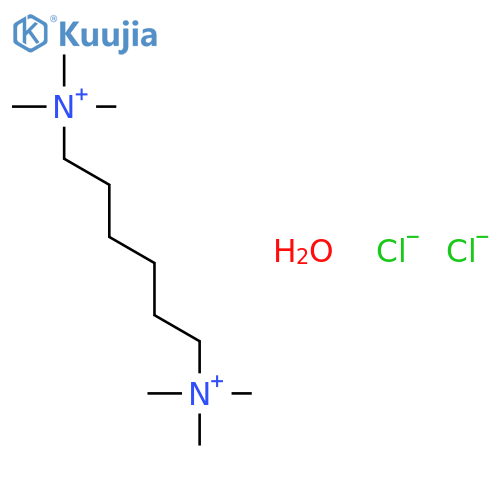

Hexamethonium chloride structure

商品名:Hexamethonium chloride

Hexamethonium chloride 化学的及び物理的性質

名前と識別子

-

- 1,6-Hexanediaminium,N1,N1,N1,N6,N6,N6-hexamethyl-, chloride (1:2)

- Hexamethonium Chloride Dihydrate

- HEXAMETHONIUM CHLORIDE

- 1,6-Di(trimethylammonium)hexamethylene dichloride

- bistriumchloride

- chloor-hexaviet

- depressin

- esomidchloride

- hestriumchloride

- hexamethonium dichloride

- hexamethylene bis-(trimethyl ammonium) chloride

- hexametonchloride

- Hexa-N-methyl-N,N'-hexandiyl-di-ammonium,Dichlorid

- hexa-N-methyl-N,N'-hexanediyl-di-ammonium,dichloride

- hexonchloride

- hexonechloride

- hiohexchloride

- methiumchloride

- N,N,N,N′,N′,N′-Hexamethyl-1,6-hexanediaminium dichloride

- N,N,N,N′,N′,N′-Hexamethylhexamethylenediammonium dichloride

- Hexamethylenebis(trimethylammonium Chloride) Dihydrate

- N,N,N,N',N',N'-Hexamethyl-1,6-hexanediammonium Dichloride Dihydrate

- Hexane-1,6-bis(trimethylammonium Chloride) Dihydrate

- Hexone chloride

- Esomid chloride

- Meton

- Hiohex chloride

- Hexon chloride

- Methium chloride

- Hestrium chloride

- Bistrium chloride

- Hexameton chloride

- Hexamethionium chloride

- TIV4Q933FU

- Hexamethylene(bistrimethylammonium)chloride

- Hexamethylenebis(trimethylammonium) chloride

- 1,6-Hexanediaminium, N,N,N,N',N',N'-hexamethyl-, dichloride

- Ammonium, hexamethylenebis(trimethyl-, d

- N,N,N,N',N',N'-Hexamethyl-1,6-hexanediammonium Dichloride

- DTXCID1024700

- NSC21643

- NSC-21643

- Hexone chloride; Hiohex Chloride; Methium Chloride; Meton

- AS-81608

- EU-0100613

- trimethyl[6-(trimethylazaniumyl)hexyl]azanium dichloride

- EINECS 200-465-1

- trimethyl-[6-(trimethylazaniumyl)hexyl]azanium;dichloride

- N,N,N,N',N',N'-hexamethylhexane-1,6-diaminium dichloride

- SCHEMBL22332

- HEXAMETHONIUM CHLORIDE (MART.)

- alpha,omega-Bis(trimethylammonium)hexane dichloride

- PYIHTIJNCRKDBV-UHFFFAOYSA-L

- CCG-221917

- Chloride, Hexamethonium

- Hexane-1,6-bis(trimethylammonium Chloride)

- 60-25-3

- NCGC00261298-01

- Tox21_303898

- Q27289985

- HEXAMETHONIUM CHLORIDE [MI]

- SR-01000075320

- SR-01000075320-1

- DTXSID3044700

- NCGC00093988-01

- H0090

- UNII-TIV4Q933FU

- NS00079009

- HEXAMETHONIUM CHLORIDE [MART.]

- N1,N1,N1,N6,N6,N6-Hexamethylhexane-1,6-diaminium chloride

- Tox21_500613

- AI3-61433

- N,N,N,N',N',N'-Hexamethylhexamethylenediammonium dichloride

- CHEMBL105608

- NCGC00357009-01

- Hexamethylenebis(trimethylammonium Chloride)

- Ammonium, hexamethylenebis(trimethyl-, dichloride

- 1,6-Hexanediaminium, N1,N1,N1,N6,N6,N6-hexamethyl-, chloride (1:2)

- H 2138

- NSC 21643

- MFCD00031563

- CAS-60-25-3

- HEXAMETHONIUM CHLORIDE [WHO-DD]

- N,N,N,N',N',N'-Hexamethyl-1,6-hexanediaminium dichloride

- Hexamethonium (Chloride)

- LP00613

- HMS3261L08

- trimethyl-[6-(trimethylazaniumyl)hexyl]azanium

- Hexamethonium chloride

-

- MDL: MFCD00031563

- インチ: 1S/C12H30N2.2ClH/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2

- InChIKey: PYIHTIJNCRKDBV-UHFFFAOYSA-L

- ほほえんだ: [Cl-].[Cl-].[N+](C([H])([H])[H])(C([H])([H])[H])(C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[N+](C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 272.17900

- どういたいしつりょう: 272.179

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 7

- 複雑さ: 121

- 共有結合ユニット数: 4

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 白い水晶、軽いにおいがする

- 密度みつど: 1.0558 (rough estimate)

- ゆうかいてん: 292°C(dec.)(lit.)

- ふってん: 423.36°C (rough estimate)

- 屈折率: 1.6400 (estimate)

- ようかいど: H2O: soluble

- すいようせい: almost transparency

- PSA: 0.00000

- LogP: -4.03280

- ようかいせい: 水とエタノールに可溶であり、クロロホルムとエーテルにはほとんど溶解しない。10%水溶液のpH値は5.5〜6.5

Hexamethonium chloride セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- RTECS番号:BQ8650000

Hexamethonium chloride 税関データ

- 税関コード:2923900090

- 税関データ:

中国税関コード:

2923900090概要:

29239000090他の四級アンモニウム塩及び四級アンモニウム塩基。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2923900090他の四級アンモニウム塩及び水酸化物。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

Hexamethonium chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | MO689-100g |

Hexamethonium chloride |

60-25-3 | 99.0%(T) | 100g |

¥2113.0 | 2022-06-10 | |

| eNovation Chemicals LLC | Y1241540-100g |

HEXAMETHONIUM CHLORIDE |

60-25-3 | 99% | 100g |

$310 | 2024-06-07 | |

| Cooke Chemical | T9068130-100g |

Hexamethonium Chloride Dihydrate |

60-25-3 | >99.0%(T) | 100g |

RMB 1672.00 | 2025-02-21 | |

| Cooke Chemical | T9068130-25g |

Hexamethonium Chloride Dihydrate |

60-25-3 | >99.0%(T) | 25g |

RMB 520.00 | 2025-02-21 | |

| Cooke Chemical | T9068130-500g |

Hexamethonium Chloride Dihydrate |

60-25-3 | >99.0%(T) | 500g |

RMB 4120.00 | 2025-02-21 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-263383-5 g |

Hexamethonium chloride, |

60-25-3 | ≥98% | 5g |

¥226.00 | 2023-07-10 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H157034-25G |

Hexamethonium chloride |

60-25-3 | 99% | 25g |

¥566.90 | 2023-09-02 | |

| abcr | AB136654-25g |

Hexamethonium chloride; . |

60-25-3 | 25g |

€252.20 | 2025-02-20 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | MO689-25g |

Hexamethonium chloride |

60-25-3 | 99.0%(T) | 25g |

¥509.0 | 2023-09-02 | |

| 1PlusChem | 1P003RD8-25g |

HEXAMETHONIUM CHLORIDE |

60-25-3 | 99% | 25g |

$148.00 | 2025-02-20 |

Hexamethonium chloride 関連文献

-

1. Polarity and basicity of solvents. Part 1. A thermosolvatochromic comparison methodPierre Nicolet,Christian Laurence J. Chem. Soc. Perkin Trans. 2 1986 1071

-

2. Tricyclic phenanthrene systems: substituted phenanthro[9,10-e]-1,2,3-triazines and fused phenanthro-azolo-1,2,3-triazoles from cycloaddition—rearrangement sequences of 9,10-bisarylazophenanthrenes with 2π-dipolarophiles. Azolium 1,3-dipolesRichard N. Butler,Fiona A. Lysaght,Peter D. McDonald,Carmel S. Pyne,Patrick McArdle,Desmond Cunningham J. Chem. Soc. Perkin Trans. 1 1996 1623

-

3. Synthesis, magnetic properties, and electronic spectra of complexes of nickel(II) carboxylates with pyridine and related ligandsJanet Catterick (née Drew),Peter Thornton J. Chem. Soc. Dalton Trans. 1975 233

-

4. Stereoselective synthesis of cyclopentafullerenes: the reaction of [60]fullerene with aldehydes and triethylamine promoted by magnesium perchlorateMeng Zhang,Hong-Yu Zhang,Hui-Juan Wang,Fa-Bao Li,Yongshun Huang,Li Liu,Chao-Yang Liu,Abdullah M. Asiri,Khalid A. Alamry New J. Chem. 2018 42 9291

-

Lorenzo Meazza,Javier Martí-Rujas,Giancarlo Terraneo,Chiara Castiglioni,Alberto Milani,Tullio Pilati,Pierangelo Metrangolo,Giuseppe Resnati CrystEngComm 2011 13 4427

60-25-3 (Hexamethonium chloride) 関連製品

- 556-81-0(1,6-Hexanediaminium,N1,N1,N1,N6,N6,N6-hexamethyl-, hydroxide (1:2))

- 505-86-2(Hexadecyltrimethylammonium Hydroxide (10% in Water))

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:60-25-3)Hexamethonium chloride

清らかである:99%

はかる:500g

価格 ($):566.0